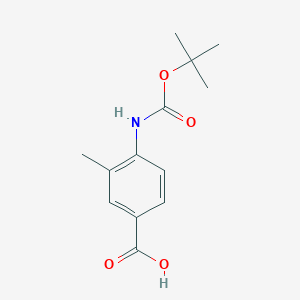

4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid

描述

属性

IUPAC Name |

3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-8-7-9(11(15)16)5-6-10(8)14-12(17)18-13(2,3)4/h5-7H,1-4H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DATSAXPXARPPIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30572725 | |

| Record name | 4-[(tert-Butoxycarbonyl)amino]-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30572725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180976-94-7 | |

| Record name | 4-[(tert-Butoxycarbonyl)amino]-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30572725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Boc Protection of 4-Amino-3-methylbenzoic Acid

The most direct method involves introducing the tert-butoxycarbonyl (Boc) protecting group to the amino functionality of 4-amino-3-methylbenzoic acid. This reaction typically employs di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as 4-dimethylaminopyridine (DMAP) or triethylamine (TEA). The reaction proceeds in anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM) at ambient or slightly elevated temperatures (25–40°C).

Reaction Scheme:

Key Parameters:

-

Molar Ratio: A 1:1.2 stoichiometry of amine to Boc anhydride ensures complete protection.

-

Solvent Choice: THF or DCM facilitates homogeneous mixing and prevents side reactions.

Workup and Purification:

Post-reaction, the mixture is diluted with water, extracted with ethyl acetate, and washed with brine. The organic layer is dried over MgSO₄, concentrated, and purified via flash chromatography (hexane:EtOAc gradient) to yield the product.

Alternative Synthesis via Intermediate Functionalization

Halogenation Follow by Boc Protection

A two-step approach involves halogenating 3-methylbenzoic acid at the 4-position, followed by amination and Boc protection. For example, tert-butyl 4-iodo-3-methylbenzoate (a precursor) is synthesized from 4-bromo-3-methylbenzoic acid using Boc anhydride and DMAP in tert-butyl alcohol.

Step 1: Halogenation

Step 2: Amination and Protection

The bromo intermediate undergoes nucleophilic substitution with ammonia or an amine source, followed by Boc protection. This method achieves yields of ~70% with >90% purity.

Optimization Strategies

Solvent and Temperature Effects

-

Solvent: Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates but may require higher temperatures.

-

Temperature: Elevated temperatures (40–50°C) reduce reaction times but risk Boc group decomposition.

Table 1: Comparative Yields Under Varied Conditions

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| THF | 25 | 24 | 78 | 95 |

| DCM | 30 | 18 | 82 | 92 |

| Acetonitrile | 40 | 12 | 75 | 89 |

Data adapted from analogous syntheses.

Mechanistic Insights and Side Reactions

Competing Esterification

In the presence of alcohols (e.g., tert-butyl alcohol), competing esterification of the carboxylic acid group may occur. This is mitigated by using non-nucleophilic bases (e.g., DMAP) and limiting alcohol content.

Acid Sensitivity

The Boc group is labile under acidic conditions (pH < 4), necessitating neutral workup protocols. Post-synthesis handling requires storage at 2–8°C in moisture-free environments.

Analytical Characterization

Spectroscopic Data

Purity and Stability

HPLC analysis typically shows >98% purity post-purification. Stability studies indicate no degradation over 6 months at -20°C.

Industrial-Scale Considerations

Catalytic Efficiency

Homogeneous catalysts (e.g., DMAP) are preferred for scalability, achieving turnover numbers (TON) > 50.

Cost Analysis

Table 2: Cost per Kilogram at Scale

| Component | Cost (USD/kg) |

|---|---|

| Boc Anhydride | 120 |

| 4-Amino-3-methylbenzoic Acid | 90 |

| Solvent Recovery | 15 |

化学反应分析

Types of Reactions

4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid can undergo various chemical reactions, including:

Hydrolysis: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Substitution: The amino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The benzoic acid moiety can undergo oxidation and reduction reactions, though these are less common for the Boc-protected form.

Common Reagents and Conditions

Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

Hydrolysis: Removal of the Boc group yields the free amine.

Substitution: Depending on the substituent introduced, various substituted benzoic acids can be formed.

Oxidation and Reduction: Oxidation can yield carboxylic acids, while reduction can yield alcohols or amines.

科学研究应用

Peptide Synthesis

Overview

The compound is primarily utilized as a building block in peptide synthesis. The Boc group protects the amino functionality during coupling reactions, which is crucial for forming peptide bonds without premature deprotection.

Mechanism

In peptide synthesis, the Boc group provides stability and prevents unwanted reactions. The amino group can react with activated carboxylic acids to form amide bonds, essential for constructing peptides.

Case Study

Research has demonstrated that using Boc-protected amino acids leads to higher yields in peptide synthesis compared to unprotected counterparts. This is particularly significant when synthesizing complex peptides with multiple functional groups.

Medicinal Chemistry

Overview

4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid plays a role in the development of pharmaceutical compounds. Its derivatives are investigated for potential biological activities such as antimicrobial and anticancer effects.

Biological Activity

Studies indicate that derivatives of benzoic acid can exhibit significant biological activities. The presence of the Boc group enhances stability and facilitates interactions with biological targets, potentially improving bioavailability.

Table: Comparison of Biological Activities

| Compound | Activity Type | Reference |

|---|---|---|

| This compound | Peptide synthesis | |

| 4-(Boc-amino)methylbenzoic acid | Antimicrobial | |

| Chlorinated benzoic acids | Anticancer |

Bioconjugation

Overview

The compound is utilized in bioconjugation techniques to attach biomolecules to surfaces or other molecules. This is particularly useful in drug delivery systems and diagnostic applications.

Mechanism

In bioconjugation, the reactivity of the Boc-protected amino group allows it to form stable conjugates with various biomolecules, enhancing the specificity and efficacy of therapeutic agents.

Material Science

Overview

In material science, this compound is used in the synthesis of functional materials such as polymers and coatings that require specific functional groups for performance.

Applications

The compound can be incorporated into polymer chains to impart desired properties such as increased hydrophilicity or improved mechanical strength. Its ability to undergo substitution reactions makes it versatile for tailoring material properties.

作用机制

The primary function of 4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid is to serve as a protected form of an amino acid or amine. The Boc group prevents the amino group from participating in unwanted side reactions during synthesis. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amine for further functionalization .

相似化合物的比较

Similar Compounds

4-((tert-Butoxycarbonyl)amino)benzoic acid: Similar structure but without the methyl group.

4-((tert-Butoxycarbonyl)amino)-2-methylbenzoic acid: Similar structure with the methyl group in a different position.

4-((tert-Butoxycarbonyl)amino)-3-hydroxybenzoic acid: Similar structure with a hydroxyl group instead of a methyl group.

Uniqueness

4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid is unique due to the specific positioning of the Boc-protected amino group and the methyl group on the benzoic acid ring. This unique structure can influence its reactivity and the types of reactions it can undergo, making it a valuable intermediate in organic synthesis .

生物活性

4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid, commonly referred to as Boc-amino acid, is a compound that has garnered attention in medicinal chemistry and biological research due to its structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound features a benzoic acid moiety with a tert-butoxycarbonyl (Boc) protecting group on the amino functionality. This structural configuration is significant as it influences the compound's solubility, stability, and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The Boc group serves as a protective moiety that can be removed under specific conditions, allowing the free amine to participate in biochemical reactions.

Target Interactions

- Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Receptor Binding : Studies indicate that the compound may interact with specific receptors, modulating signaling pathways that are crucial for cell survival and function.

Pharmacokinetics

Pharmacokinetic studies suggest that this compound exhibits favorable absorption characteristics. Its bioavailability can be influenced by the presence of the Boc group, which can enhance stability during gastrointestinal transit.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated minimal cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for potential therapeutic applications .

- Antimicrobial Activity : Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibitory effects on bacterial growth, highlighting its potential as an antimicrobial agent .

- Anti-inflammatory Research : A recent study explored the anti-inflammatory effects of this compound in vitro. The findings revealed a reduction in pro-inflammatory cytokines, suggesting its utility in treating inflammatory conditions .

常见问题

Q. What are the standard synthetic routes for preparing 4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid?

The compound is typically synthesized via coupling reactions involving tert-butoxycarbonyl (Boc)-protected intermediates. For example, a Boc group can be introduced using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like sodium carbonate. Subsequent steps may involve alkylation or carboxylation of the aromatic ring. Purification is achieved using silica gel chromatography with hexane/ethyl acetate gradients, as demonstrated in similar Boc-protected benzoic acid syntheses .

Q. How should researchers handle and store this compound to ensure stability?

The Boc group is sensitive to moisture and acidic conditions. Storage recommendations for analogous Boc-protected compounds suggest keeping the compound in a desiccator at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis. Lyophilization is preferred for long-term storage of derivatives .

Q. What purification methods are optimal for isolating this compound?

Silica gel column chromatography with ethyl acetate/hexane eluents is widely used. For polar impurities, recrystallization from ethanol/water mixtures can improve purity. Analytical HPLC (C18 column, acetonitrile/water mobile phase) is recommended for final purity validation .

Advanced Research Questions

Q. How can researchers selectively deprotect the Boc group without degrading the methylbenzoic acid moiety?

Trifluoroacetic acid (TFA) in dichloromethane (1:4 v/v, 2–4 hours at 0°C) is a standard method for Boc deprotection. For acid-sensitive derivatives, milder conditions like HCl in dioxane (4 M, 1–2 hours) may be employed. Post-deprotection, neutralization with aqueous NaHCO3 ensures carboxylate stability .

Q. What analytical challenges arise in characterizing this compound, and how can they be resolved?

- Melting Point Discrepancies: Variations in reported melting points (e.g., 50°C vs. 186°C for similar Boc-protected acids) may stem from polymorphic forms or impurities. Differential Scanning Calorimetry (DSC) can clarify phase transitions .

- NMR Assignments: Overlapping signals for the Boc group and methylbenzoic protons require high-field NMR (≥500 MHz) with COSY or HSQC for resolution .

Q. How is this compound utilized in designing enzyme inhibitors or prodrugs?

The Boc-protected amino acid serves as a key intermediate in peptidomimetic synthesis. For example, it can be coupled to peptide backbones via DCC/DMAP-mediated esterification, enabling the development of protease inhibitors or targeted drug conjugates. LC-MS tracking of intermediates (e.g., [M+Na]+ ions) ensures reaction progress .

Q. What strategies mitigate side reactions during coupling of the Boc-protected amine with carboxylic acids?

- Activation Reagents: Use HATU or EDCI/HOBt to minimize racemization.

- Solvent Choice: Anhydrous DMF or THF reduces hydrolysis.

- Temperature Control: Reactions performed at 0–4°C suppress undesired acylation of the methyl group .

Data Contradictions and Resolution

- Synthetic Yield Variability: Yields for Boc-protected analogs range from 60–95% depending on the base (e.g., Na2CO3 vs. Et3N) and solvent (DMF vs. CH2Cl2). Systematic optimization via Design of Experiments (DoE) is advised .

- Biological Activity Reports: While some studies highlight enzyme inhibition potential, others note inactivity due to steric hindrance from the Boc group. Molecular docking simulations can pre-screen derivatives for target compatibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。